molecular formula C22H17ClN4O3 B11201859 3-[(2-chlorophenyl)carbamoyl]-7-[(E)-2-phenylethenyl]-4,7-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid

3-[(2-chlorophenyl)carbamoyl]-7-[(E)-2-phenylethenyl]-4,7-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid

Cat. No.: B11201859
M. Wt: 420.8 g/mol
InChI Key: OTONARYRFNGPIM-ZHACJKMWSA-N
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Description

3-[(2-chlorophenyl)carbamoyl]-7-[(E)-2-phenylethenyl]-4,7-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a pyrazolo[1,5-a]pyrimidine core, a phenylethenyl group, and a chlorophenylcarbamoyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-chlorophenyl)carbamoyl]-7-[(E)-2-phenylethenyl]-4,7-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazolo[1,5-a]pyrimidine core, followed by the introduction of the phenylethenyl and chlorophenylcarbamoyl groups. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost-effectiveness, and environmental considerations. Industrial production often requires optimization of reaction parameters and the use of advanced purification techniques to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

3-[(2-chlorophenyl)carbamoyl]-7-[(E)-2-phenylethenyl]-4,7-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products, depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

3-[(2-chlorophenyl)carbamoyl]-7-[(E)-2-phenylethenyl]-4,7-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid has several scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, such as enzyme inhibition and receptor binding.

    Medicine: The compound is investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial properties.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 3-[(2-chlorophenyl)carbamoyl]-7-[(E)-2-phenylethenyl]-4,7-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the molecular context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Indole Derivatives: Compounds containing the indole nucleus, such as indole-3-acetic acid, have diverse biological activities and are used in various applications.

    Pyrimidine Derivatives: Similar to the pyrazolo[1,5-a]pyrimidine core, pyrimidine derivatives are widely studied for their chemical and biological properties.

Uniqueness

3-[(2-chlorophenyl)carbamoyl]-7-[(E)-2-phenylethenyl]-4,7-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid is unique due to its specific combination of functional groups and structural features

Properties

Molecular Formula

C22H17ClN4O3

Molecular Weight

420.8 g/mol

IUPAC Name

3-[(2-chlorophenyl)carbamoyl]-7-[(E)-2-phenylethenyl]-4,7-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid

InChI

InChI=1S/C22H17ClN4O3/c23-17-8-4-5-9-18(17)26-21(28)16-13-24-27-15(11-10-14-6-2-1-3-7-14)12-19(22(29)30)25-20(16)27/h1-13,15,25H,(H,26,28)(H,29,30)/b11-10+

InChI Key

OTONARYRFNGPIM-ZHACJKMWSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C2C=C(NC3=C(C=NN23)C(=O)NC4=CC=CC=C4Cl)C(=O)O

Canonical SMILES

C1=CC=C(C=C1)C=CC2C=C(NC3=C(C=NN23)C(=O)NC4=CC=CC=C4Cl)C(=O)O

Origin of Product

United States

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